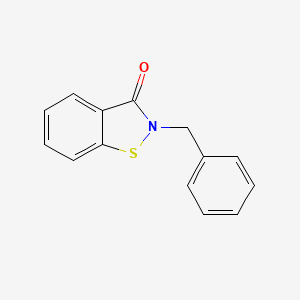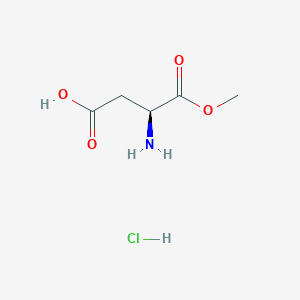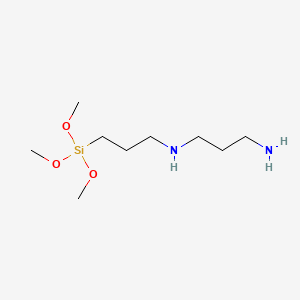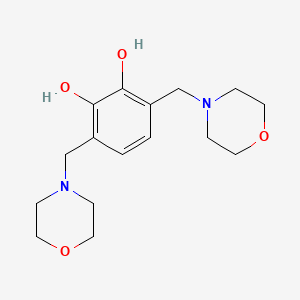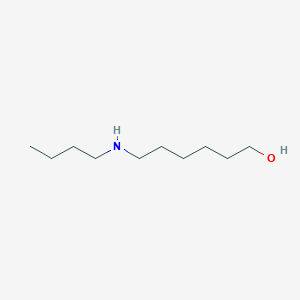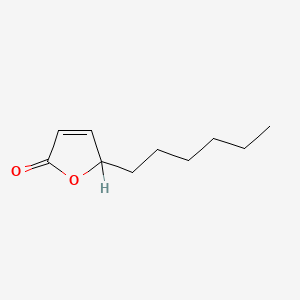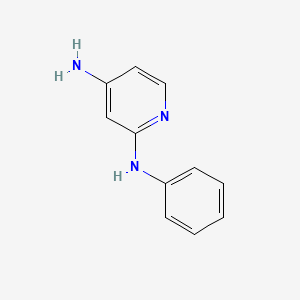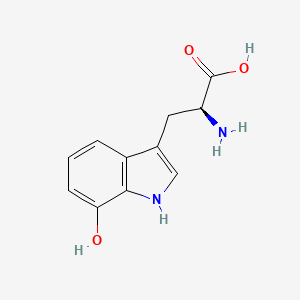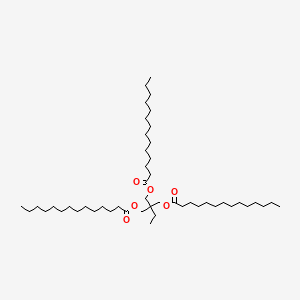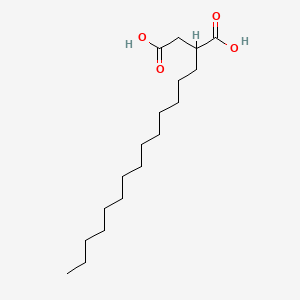
1-(2-nitrophenyl)-1H-indole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Mutagenic Compound Synthesis : 1-(2-nitrophenyl)-1H-indole derivatives are used in the synthesis of mutagenic compounds. For example, 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a related compound, is synthesized as a relay compound for creating mutagenic aminophenyl norharman (Murakami et al., 2010).
Synthesis of 3-Substituted-2-Nitroindoles : this compound derivatives undergo nucleophilic addition reactions, leading to the creation of 3-substituted-2-nitroindoles, which have various applications in organic chemistry (Pelkey et al., 1999).
Synthesis of Bioactive Molecules : These derivatives play a crucial role in synthesizing a wide range of bioactive molecules, such as COX-2 enzyme inhibitors, showcasing their importance in pharmaceutical research (Kumar et al., 2022).
Photochemical Applications : Studies on 2-(4-nitrophenyl)-1H-indole derivatives show their potential in photochemical applications, such as artificial breathing-type reactions, which are significant for mild oxidation processes (Lin & Abe, 2021).
Antimicrobial Activity : Some this compound derivatives are synthesized for their potential as eco-friendly fungicides and bactericides, with studies comparing their efficacy to standard fungicides (Singh & Nagpal, 2005).
Pharmaceutical Research
Synthesis of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Indole derivatives are explored for the synthesis of NSAIDs, highlighting their significance in pain and inflammation management (Kumar et al., 2022).
Structural and Spectroscopic Analysis : The structural and vibrational characteristics of this compound derivatives are studied, contributing to a better understanding of their molecular properties, which is vital for drug design and development (Bhat et al., 2017).
Synthesis Techniques
Palladium-Catalyzed Synthesis : Palladium-catalyzed reactions are used for the synthesis and functionalization of indoles, including this compound derivatives. This method is pivotal in organic chemistry for creating complex molecules efficiently (Cacchi & Fabrizi, 2005).
Large-Scale Synthesis : Efficient methods for synthesizing indole, a key starting material for many chemicals including this compound derivatives, are developed for large-scale production. This is crucial for industrial applications (Guo et al., 2011).
Biological Research
Antibacterial Activity : this compound derivatives are synthesized and evaluated for their antibacterial properties, offering new avenues in antimicrobial research (Babu et al., 2008).
Efflux Pump Inhibitors in Bacteria : Some derivatives are studied as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is important for developing new treatments against bacterial resistance (Ambrus et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)14-8-4-3-7-13(14)15-10-9-11-5-1-2-6-12(11)15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYPDHWHOMTKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436046 | |
| Record name | 1-(2-nitrophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25688-25-9 | |
| Record name | 1-(2-nitrophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


